molecular formula C12H20BrN3O B10956696 4-bromo-1,5-dimethyl-N,N-di(propan-2-yl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N,N-di(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10956696
M. Wt: 302.21 g/mol
InChI Key: UCKBVIGYAUELMG-UHFFFAOYSA-N
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Description

4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a pyrazole derivative characterized by its unique structure, which includes a bromine atom and diisopropyl groups. Pyrazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce an oxide .

Mechanism of Action

The mechanism of action of 4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine atom and diisopropyl groups play a crucial role in its binding affinity and selectivity . The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Properties

Molecular Formula

C12H20BrN3O

Molecular Weight

302.21 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N,N-di(propan-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H20BrN3O/c1-7(2)16(8(3)4)12(17)11-10(13)9(5)15(6)14-11/h7-8H,1-6H3

InChI Key

UCKBVIGYAUELMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N(C(C)C)C(C)C)Br

Origin of Product

United States

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